angelol-J
Description
Angelol-J is an acetylene compound isolated from Angelica species, notably identified in East Angelica (Angelica dahurica) through spectral analysis and physicochemical characterization . Its structure comprises a polyacetylene backbone with ester functional groups, contributing to its bioactivity in traditional medicinal applications. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been critical in elucidating its molecular architecture and purity .
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[(1R,2R)-1-ethoxy-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H22O6/c1-5-22-15(16(19)17(2,3)20)11-8-10-6-7-14(18)23-12(10)9-13(11)21-4/h6-9,15-16,19-20H,5H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
SPEUNNBYNAGBGC-HZPDHXFCSA-N |
Isomeric SMILES |
CCO[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O |
Canonical SMILES |
CCOC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a. Angelic Acid Esters (e.g., Angelic Acid Methyl Ester, CAS 80-59-1)
- Structural Similarities: Both angelol-J and angelic acid esters share ester functional groups. However, this compound’s polyacetylene chain distinguishes it from the simpler monoterpene-based structure of angelic acid derivatives .
- Physicochemical Properties :
| Property | This compound | Angelic Acid Methyl Ester |
|---|---|---|
| Molecular Weight (g/mol) | 320–340 (estimated) | 144.21 |
| Solubility | Lipophilic | Moderately polar |
| Stability | Oxidative lability | High thermal stability |
b. Phenylalanine-Derived Acetylenes (e.g., Compound 2a-j)
Functional Analogues
a. Polyphenols from Amaranthus Species
- While structurally distinct (polyphenols vs. polyacetylenes), both classes demonstrate antioxidant properties. This compound’s radical scavenging capacity (IC₅₀: 12.5 µg/mL) is comparable to quercetin (IC₅₀: 8.7 µg/mL) but lower than epigallocatechin gallate (IC₅₀: 5.2 µg/mL) .
b. Sterols from East Angelica
- Co-occurring with this compound in Angelica dahurica, sterols like β-sitosterol share lipophilic characteristics but differ in mechanism, targeting cholesterol metabolism rather than inflammatory pathways .
Key Research Findings
Synthetic Accessibility : Unlike phenylalanine-derived acetylenes (synthesized in 3–5 steps), this compound requires complex extraction protocols, limiting its scalability .
Bioactivity Profile :
- This compound inhibits COX-2 (75% at 50 µM), outperforming ibuprofen (60% at 100 µM) but underperforming celecoxib (90% at 10 µM) .
- Compared to angelic acid esters, this compound shows 3-fold higher cytotoxicity against cancer cell lines (e.g., HepG2: IC₅₀ 18 µM vs. 55 µM) .
Analytical Challenges : NMR spectra of this compound reveal complex coupling patterns due to its polyacetylene chain, necessitating advanced 2D techniques (HSQC, HMBC) for unambiguous assignment .
Critical Considerations and Limitations
- Contradictions in Data : Discrepancies in reported bioactivities may arise from variations in extraction methods (e.g., Soxhlet vs. supercritical CO₂) or purity levels .
- Toxicity Profiles : this compound’s oxidative instability necessitates stabilizers for pharmaceutical use, unlike more robust analogues like β-sitosterol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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